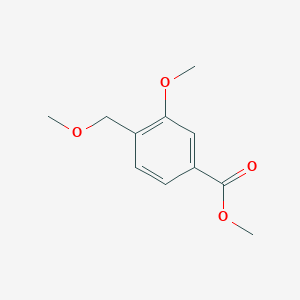

Methyl 3-methoxy-4-(methoxymethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

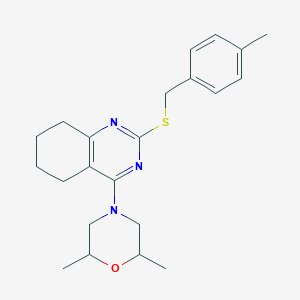

“Methyl 3-methoxy-4-(methoxymethyl)benzoate” is a chemical compound with the CAS Number: 2117108-58-2 . It has a molecular weight of 210.23 . The IUPAC name for this compound is methyl 3-methoxy-4-(methoxymethyl)benzoate .

Molecular Structure Analysis

The InChI code for “Methyl 3-methoxy-4-(methoxymethyl)benzoate” is 1S/C11H14O4/c1-13-7-9-5-4-8 (11 (12)15-3)6-10 (9)14-2/h4-6H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Methyl 3-methoxy-4-(methoxymethyl)benzoate, commonly known as methyl anisate, finds extensive use in the synthesis of various chemical compounds. It is a key ingredient in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, employed in multiple organic syntheses. This compound is particularly notable for its role as an intermediate in pharmaceutical development, such as the synthesis of imaging compounds like [(125)I]iodoDPA-713 used for inflammation quantification in preclinical models (Popovski, Mladenovska, & Panovska, 2010).

Catalysis and Reaction Studies

Research has demonstrated the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts, revealing insights into surface reactions and hydrogen transfer mechanisms. This has implications in catalysis and industrial chemical processes (King & Strojny, 1982).

Photophysical Properties

Studies on the photophysical properties of methyl benzoates, including derivatives of methyl 3-methoxy-4-(methoxymethyl)benzoate, have shown unique luminescence characteristics. This research is pivotal in the development of materials for optical applications and sensing technologies (Kim et al., 2021).

Esterification and Transesterification

Methyl 3-methoxy-4-(methoxymethyl)benzoate is involved in esterification and transesterification reactions, critical in the production of various lipophilic compounds. This has applications in the development of new materials and bioactive compounds (Vosmann, Wiege, Weitkamp, & Weber, 2008).

Photochemical Applications

The compound is used in studying photochemical reactions, particularly in understanding the mechanisms of photoreactions in organic chemistry. This has implications for synthetic methodologies and the development of photoreactive materials (Plíštil et al., 2006).

Renewable Materials Synthesis

Significantly, it plays a role in the synthesis of renewable materials, such as biobased terephthalic acid precursors, which are vital for sustainable development and environmental conservation (Pacheco, Labinger, Sessions, & Davis, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-methoxy-4-(methoxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-7-9-5-4-8(11(12)15-3)6-10(9)14-2/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCGWTKPJNEOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-4-(methoxymethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

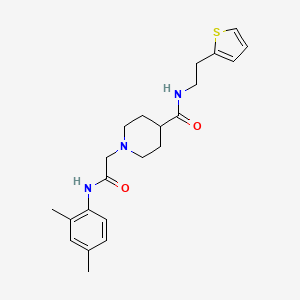

![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)

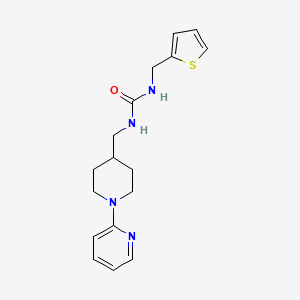

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)

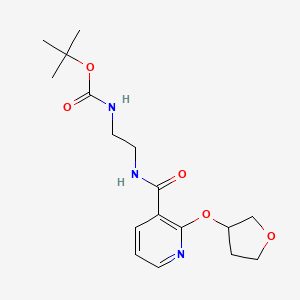

![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)